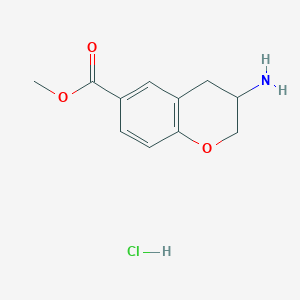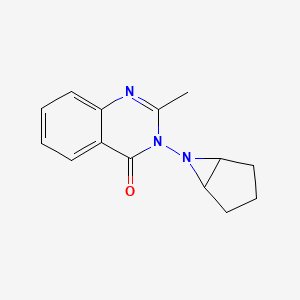
3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Azabicyclo[310]hexan-6-yl)-2-methylquinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core structure with a bicyclic azabicyclohexane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency, potentially utilizing continuous flow chemistry techniques and advanced catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives and azabicyclohexane-containing molecules. Examples include:
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 2-Methylquinazolin-4(3H)-one derivatives
Uniqueness
3-(6-Azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4(3H)-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
70575-38-1 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3 |
InChI-Schlüssel |
CCDHIIZKBXUFID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



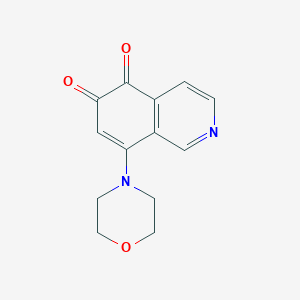
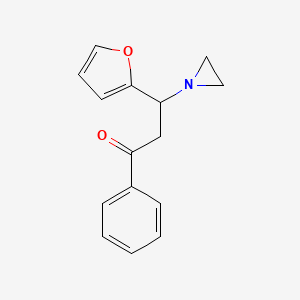
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
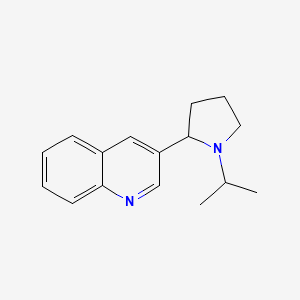
![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

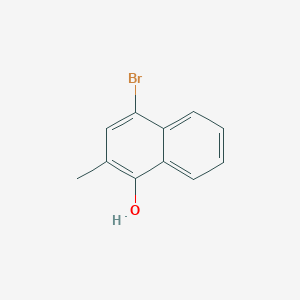
![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
